molecular formula C13H12F4N6 B2633858 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380088-72-0

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2633858
CAS No.: 2380088-72-0
M. Wt: 328.275
InChI Key: RINWHJDRCWBHDU-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with fluoropyrimidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common approach includes the nucleophilic substitution of a pyridazine derivative with a fluoropyrimidine-piperazine intermediate. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyridazine derivatives.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to its combination of a fluoropyrimidine and a trifluoromethyl-substituted pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N6/c14-9-7-18-8-19-12(9)23-5-3-22(4-6-23)11-2-1-10(20-21-11)13(15,16)17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINWHJDRCWBHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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